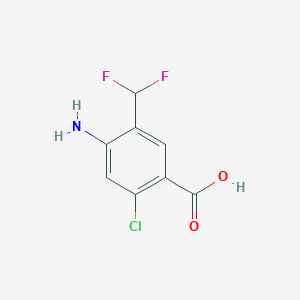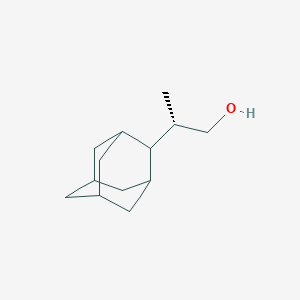
(2S)-2-(2-Adamantyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Adamantyl)propan-1-ol, also known as Adaprolol, is a chiral beta blocker that has been extensively studied for its potential therapeutic applications. This compound has a unique structure that makes it a promising candidate for treating cardiovascular diseases, such as hypertension and heart failure.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-Adamantyl)propan-1-ol involves its binding to beta-adrenergic receptors. These receptors are activated by the neurotransmitter epinephrine, which increases heart rate and blood pressure. By blocking these receptors, this compound reduces the effects of epinephrine, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce heart rate and blood pressure, as well as decrease the contractility of the heart muscle. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-(2-Adamantyl)propan-1-ol in lab experiments is its high selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the effects of beta-blockers on cardiovascular function. However, one limitation of using this compound is its relatively low potency compared to other beta-blockers. This may require higher concentrations of the compound to achieve the desired effects, which can be problematic in some experimental settings.
Orientations Futures
There are several future directions for research on (2S)-2-(2-Adamantyl)propan-1-ol. One area of interest is the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further studies are needed to better understand the antioxidant properties of this compound and its potential role in reducing oxidative stress in the cardiovascular system. Finally, research is needed to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a chiral beta blocker that has potential therapeutic applications in cardiovascular diseases. Its unique structure and high selectivity for beta-adrenergic receptors make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. With continued research, this compound may prove to be a valuable tool in the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of (2S)-2-(2-Adamantyl)propan-1-ol involves the reaction of 2-adamantanone with ethylmagnesium bromide, followed by the addition of isopropyl chloroformate and reduction with lithium aluminum hydride. The yield of this reaction is typically around 60%, and the product can be purified using column chromatography.
Applications De Recherche Scientifique
(2S)-2-(2-Adamantyl)propan-1-ol has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Studies have shown that this compound has a high affinity for beta-adrenergic receptors, which are found in the heart and blood vessels. By blocking these receptors, this compound can reduce heart rate and blood pressure, making it a potential treatment for hypertension and heart failure.
Propriétés
IUPAC Name |
(2S)-2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-GLFGPFBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2811508.png)


![4-(4-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2811514.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2811515.png)
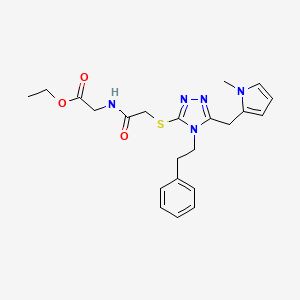

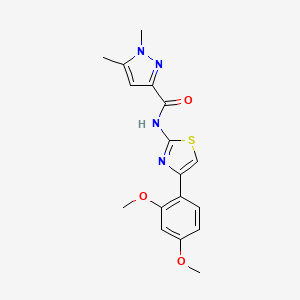
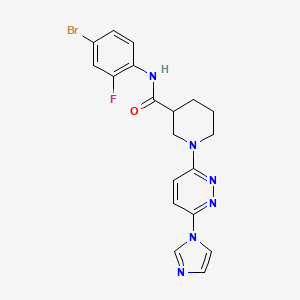
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
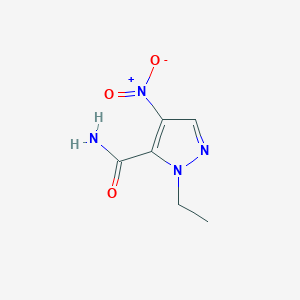
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)

